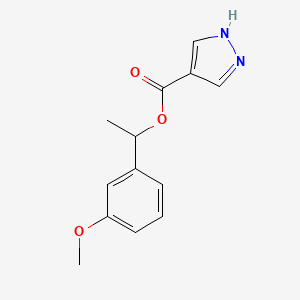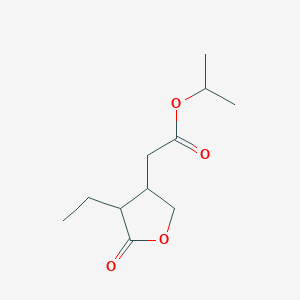
Isopropyl 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetate is a chemical compound with the molecular formula C11H18O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetate typically involves the esterification of the corresponding acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization ensures the removal of impurities and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Scientific Research Applications
Isopropyl 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Isopropyl 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A commonly used solvent with a similar ester functional group.
Methyl butyrate: Another ester with comparable chemical properties.
Isopropyl acetate: Shares the isopropyl ester group but differs in the acid component .
Uniqueness
Isopropyl 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetate stands out due to its unique tetrahydrofuran ring structure, which imparts distinct chemical and physical properties. This structural feature makes it particularly valuable in specialized applications where other esters may not be suitable .
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
propan-2-yl 2-(4-ethyl-5-oxooxolan-3-yl)acetate |
InChI |
InChI=1S/C11H18O4/c1-4-9-8(6-14-11(9)13)5-10(12)15-7(2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
OPWNVKFQJDHRMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(COC1=O)CC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



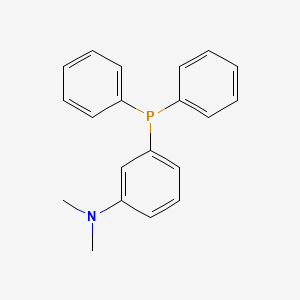
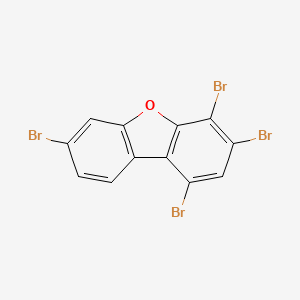
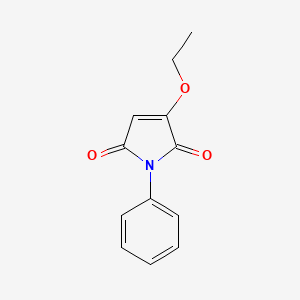
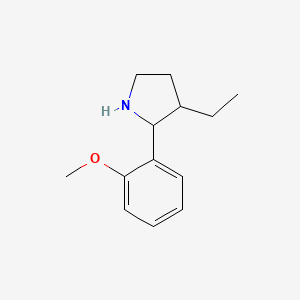

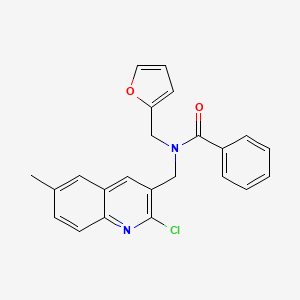



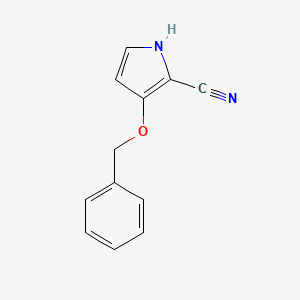
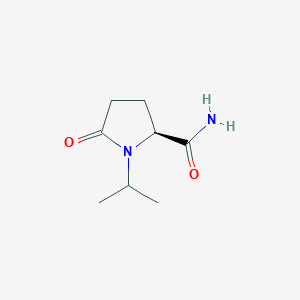
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)
